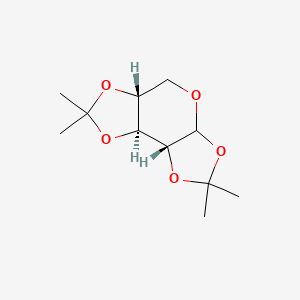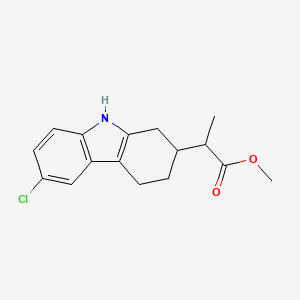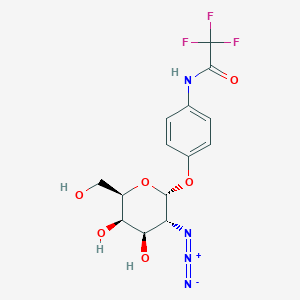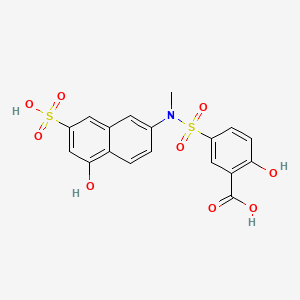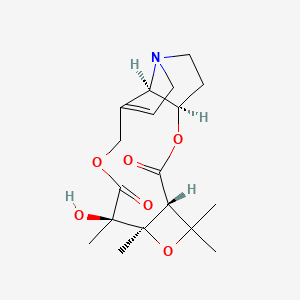
Grantaline
説明
Granuline is a novel drug developed by scientists in the field of neuroscience. It is a small molecule that has been designed to interact with specific receptors in the brain, and has been studied for a variety of potential therapeutic applications.
科学的研究の応用
Understanding Relationships Among Research Subjects
The application of grant data, such as that related to Grantaline, can be significant in understanding the connections between various scientific research subjects. Ichise, Satoh, and Numao (2008) demonstrated a method to elucidate these relationships using actual grant application data, providing insights into the interconnectivity of research topics (Ichise, Satoh, & Numao, 2008).
Addressing Bias in Grant Evaluation
Research indicates that biases in the evaluation of research grants, including those like Grantaline, can have significant consequences, particularly for smaller institutions. Murray et al. (2016) highlighted the impact of systemic biases in grant proposal evaluations, suggesting the need for policies to ensure fair and objective funding decisions (Murray et al., 2016).
Optimizing Grant Applications
Gordon (1989) provided guidance on crafting successful grant applications, emphasizing the importance of aligning specific methods with the aims of the project and addressing potential problems proactively (Gordon, 1989). This is particularly relevant for applications involving Grantaline.
Impact on Scientific Collaboration and Productivity
Hall et al. (2012) conducted a study comparing center-based transdisciplinary team science initiatives and traditional investigator-initiated grants, finding that certain grant structures, potentially including Grantaline, can influence scientific collaboration and productivity (Hall et al., 2012).
Research Trends Prediction
Yamashita, Numao, and Ichise (2015) proposed methodologies for understanding and predicting research trends in sciences using grant application data, which could include data from Grantaline. They focused on predicting changes in research fields based on breakthrough researches (Yamashita, Numao, & Ichise, 2015).
特性
IUPAC Name |
(1R,4R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-16(2)13-14(20)24-11-6-8-19-7-5-10(12(11)19)9-23-15(21)17(3,22)18(13,4)25-16/h5,11-13,22H,6-9H2,1-4H3/t11-,12-,13-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZGSKXUFRIIX-XIKLWUPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grantaline | |
CAS RN |
83482-61-5 | |
| Record name | Grantaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083482615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GRANTALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4Y4JG3BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Grantaline and what are some of its key spectroscopic features?
A1: Grantaline is a pyrrolizidine alkaloid (PA) originally isolated from Crotalaria species. Its structure was revised and confirmed using various spectroscopic techniques, including Carbon-13 Nuclear Magnetic Resonance (13C NMR) [, ].
- Molecular Formula: C18H25NO6 [, ]
- Key Spectroscopic Data: The 13C NMR analysis of Grantaline, along with other related PAs, has been crucial in understanding the structural features of these alkaloids. Specifically, the effects of macrocyclic ring size, substituents, stereochemistry, and hydrogen bonding on the 13C NMR chemical shifts have been investigated [].
Q2: Why is the stereochemistry of Grantaline and related pyrrolizidine alkaloids important?
A2: The stereochemistry of PAs, including Grantaline, plays a significant role in their biological activity. The 13C NMR studies have helped in identifying specific stereochemical features and their influence on the chemical shifts observed in the spectra []. This information is valuable for understanding structure-activity relationships in PAs, which can be useful for potential pharmaceutical applications or toxicological studies.
Q3: Beyond spectroscopic characterization, what other research has been conducted on Grantaline?
A3: While the provided research focuses on structural elucidation, particularly through 13C NMR, Grantaline has also been the subject of other investigations. For instance, research has explored its presence in Crotalaria virgulata subsp. grantiana []. This suggests a broader interest in Grantaline's potential biological properties and its role within the plant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester](/img/structure/B1494255.png)
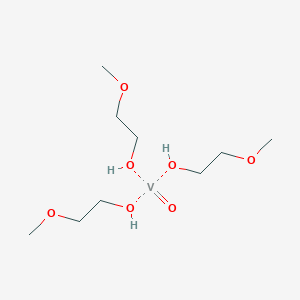
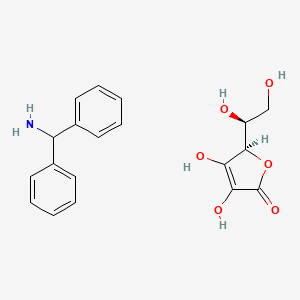
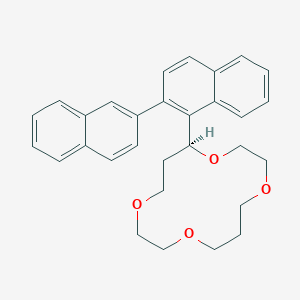
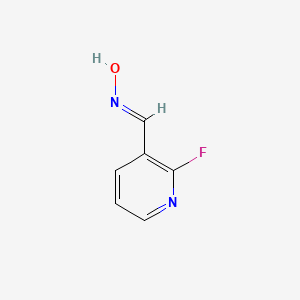
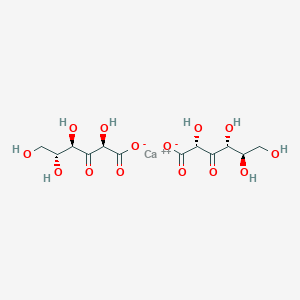

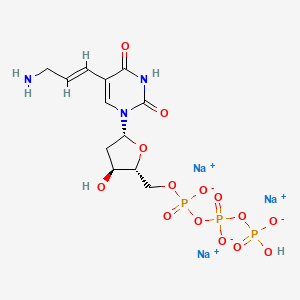
![D-[1-18O]glucose](/img/structure/B1494281.png)

